molecular formula C13H14ClN3O4S2 B13881972 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide

4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide

Cat. No.: B13881972
M. Wt: 375.9 g/mol
InChI Key: OMGKLELAYRZOIF-UHFFFAOYSA-N
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Description

4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is an organic compound that features a benzene ring substituted with benzylamino, chloro, and disulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the benzylamino group.

    Chlorination: Introduction of the chloro group.

    Sulfonation: Introduction of the disulfonamide groups.

Each step requires specific reagents and conditions. For example, nitration may involve concentrated nitric acid and sulfuric acid, while reduction could use hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzylamino group to a benzylidene group.

    Reduction: Reduction of the disulfonamide groups to sulfonamide groups.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino group could yield benzylidene derivatives, while substitution of the chloro group could produce various substituted benzene derivatives .

Scientific Research Applications

4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-6-chlorobenzene-1,3-disulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its disulfonamide groups, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

4-(benzylamino)-6-chlorobenzene-1,3-disulfonamide

InChI

InChI=1S/C13H14ClN3O4S2/c14-10-6-11(17-8-9-4-2-1-3-5-9)13(23(16,20)21)7-12(10)22(15,18)19/h1-7,17H,8H2,(H2,15,18,19)(H2,16,20,21)

InChI Key

OMGKLELAYRZOIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

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